molecular formula C21H33N3O B6068770 3-(2-methylphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]propanamide

3-(2-methylphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]propanamide

Cat. No.: B6068770
M. Wt: 343.5 g/mol
InChI Key: IXSRGIJESGILCO-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a 2-methylphenyl group, a piperidine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved through the reaction of 1-methylpiperidine with appropriate reagents under controlled conditions.

    Coupling with 2-Methylphenyl Group: The piperidine intermediate is then coupled with a 2-methylphenyl group using a coupling reagent such as a boronic acid derivative or a Grignard reagent.

    Formation of the Propanamide Moiety: The final step involves the introduction of the propanamide group through an amide bond formation reaction. This can be achieved using reagents such as carbodiimides or other amide coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-methylphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-piperidinylmethyl)phenylboronic acid
  • (1-Methyl-4-piperidinyl) (diphenyl)methanol

Uniqueness

3-(2-methylphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 2-methylphenyl group, a piperidine ring, and a propanamide moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2-methylphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-17-6-3-4-7-18(17)9-10-21(25)22-19-8-5-13-24(16-19)20-11-14-23(2)15-12-20/h3-4,6-7,19-20H,5,8-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSRGIJESGILCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NC2CCCN(C2)C3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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